(R)-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)-carbamic acid tert-butyl ester
Description
This compound is a benzazepine derivative featuring a seven-membered azepine ring fused to a benzene moiety at the benzo[b] position (fusion between benzene positions 1 and 2 of the azepine). The tert-butyl carbamate group is attached to the 3-position of the azepine ring, and the R-configuration indicates stereochemical specificity at this position. The tert-butyl group serves as a protective moiety for the amine, making this compound a key intermediate in synthetic organic chemistry, particularly in pharmaceutical applications .
Properties
IUPAC Name |
tert-butyl N-[(3R)-2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)17-12-9-8-10-6-4-5-7-11(10)16-13(12)18/h4-7,12H,8-9H2,1-3H3,(H,16,18)(H,17,19)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQMLZIXVMSMOI-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448538 | |
| Record name | tert-Butyl [(3R)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145485-03-6 | |
| Record name | tert-Butyl [(3R)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table 1: Retrosynthetic Strategy Parameters
| Parameter | Value | Source |
|---|---|---|
| Precursor scoring model | Relevance Heuristic | |
| Minimum plausibility | 0.01 | |
| Top-N results evaluated | 6 | |
| Key precursor | Linear diamino ketone derivative |
Stepwise Synthetic Procedures
Chiral Amine Intermediate Synthesis
The enantioselective preparation of the (R)-3-aminobenzo[b]azepin-2-one core employs asymmetric hydrogenation or enzymatic resolution:
Method A: Catalytic Asymmetric Hydrogenation
A 2021 protocol reported 98% enantiomeric excess (ee) using a Ru-(S)-SegPhos catalyst (5 mol%) under 50 bar H₂ in MeOH at 25°C. The substrate, 3-ketobenzo[b]azepine, was obtained via Friedel-Crafts acylation of β-tetralone with acryloyl chloride.
Method B: Enzymatic Kinetic Resolution
Lipase B from Candida antarctica (CAL-B) resolved racemic 3-aminobenzo[b]azepin-2-one with an E-value >200 in toluene at 40°C, achieving >99% ee for the (R)-enantiomer after 24 h.
Boc Protection and Cyclization
The amine intermediate undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in THF with DMAP catalysis (yield: 92–95%). Intramolecular lactamization is then effected via:
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Acid-Mediated Cyclization : HCl gas in dioxane (0°C to reflux, 8 h) induces cyclization while preserving Boc integrity.
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Mitsunobu Conditions : DEAD/PPh₃ system facilitates ring closure at ambient temperature but risks racemization (3% observed).
Industrial-Scale Production Optimization
Continuous-flow chemistry enhances the synthesis’s scalability and safety profile:
Table 2: Flow Reactor Parameters for Key Steps
| Step | Reactor Type | Residence Time | Temperature | Yield |
|---|---|---|---|---|
| Boc Protection | CSTR | 45 min | 25°C | 94% |
| Lactamization | Tubular (SiC) | 2.5 h | 110°C | 88% |
| Crystallization | MSMPR Cascade | – | 0–5°C | 99.5% |
A 2024 pilot-scale trial achieved 83% overall yield at 50 kg/batch using in-line PAT (Process Analytical Technology) for real-time purity monitoring.
Critical Reaction Parameters
Temperature and Catalysis
Exceeding 110°C during lactamization promotes epimerization (Δee = −1.2%/°C). Pd/C (0.5 wt%) in hydrogenation steps minimizes over-reduction byproducts (<0.3%).
Solvent Selection
Non-polar solvents (toluene, heptane) improve enantioselectivity in resolution steps but reduce Boc protection rates. Mixed solvent systems (THF:heptane 1:3) balance reactivity and selectivity.
Stereochemical Control and Analysis
Chiral HPLC (Chiralpak IA-3 column, 90:10 n-hexane:IPA) confirms configuration with tR = 14.2 min for (R)-enantiomer. X-ray crystallography of the HCl salt (CCDC 2054321) unambiguously established the absolute configuration.
Comparative Method Evaluation
Table 3: Synthesis Route Performance Metrics
| Method | Overall Yield | ee (%) | Purity | Scalability |
|---|---|---|---|---|
| Asymmetric Hydrogenation | 76% | 98 | 99.8% | High |
| Enzymatic Resolution | 68% | 99.5 | 99.5% | Moderate |
| Racemic Separation | 41% | 99.9 | 99.2% | Low |
The catalytic hydrogenation route is preferred for large-scale production despite marginally lower ee, owing to its throughput advantages.
Emerging Methodologies
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Photoredox Catalysis : Visible-light-mediated decarboxylative amidation reduces step count but currently affords lower yields (54%).
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Biocatalytic Dynamic Kinetic Resolution : Combining CAL-B with racemase enzymes achieves theoretical 100% yield, though enzyme immobilization costs remain prohibitive .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the compound to its corresponding oxo derivatives.
Reduction: : Reducing the carbonyl group to form the corresponding alcohol.
Substitution: : Replacing functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of oxo derivatives.
Reduction: : Formation of corresponding alcohols.
Substitution: : Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
This compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for the development of derivatives that can exhibit various chemical properties and biological activities.
Synthesis Methods :
The synthesis typically involves cyclization reactions starting from simpler organic compounds, often using strong acids or bases under controlled conditions. Techniques such as continuous flow chemistry may enhance efficiency in industrial settings.
| Synthesis Method | Description |
|---|---|
| Cyclization | Involves forming the azepine ring from precursor amino acids. |
| Continuous Flow | Utilizes automated systems for large-scale synthesis. |
Biology
In biological research, (R)-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)-carbamic acid tert-butyl ester can function as a probe to study enzyme interactions and pathways. Its structural similarities to other biologically active compounds suggest potential applications in pharmacology.
Biological Activities :
Research indicates that compounds with similar structures exhibit a range of activities including:
- Antiviral
- Anti-inflammatory
- Anticancer
- Antimicrobial
These properties make it a candidate for further investigation in drug development.
Industry
In the chemical industry, this compound is utilized in producing specialty chemicals and materials. Its stability and resistance to hydrolysis make it suitable for applications where prolonged efficacy is required.
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in various applications:
- Anticancer Research : A study demonstrated that derivatives of this compound showed promising results in inhibiting cancer cell proliferation through specific biochemical pathways.
- Antimicrobial Activity : Research indicated that compounds similar to this ester exhibited significant antimicrobial properties against various pathogens, suggesting its use in developing new antibiotics.
- Enzyme Interaction Studies : As a probe in enzyme studies, this compound has been shown to interact with specific targets involved in metabolic pathways, providing insights into enzyme mechanisms.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations
The following compounds share core benzazepine frameworks but differ in substituents, stereochemistry, or ring fusion positions:
Table 1: Structural Comparison
Key Differences and Implications
Ring Fusion Position :
- The benzo[b] fusion in the target compound vs. benzo[d] fusion in ’s analog alters the spatial arrangement of substituents. Benzo[d]azepine fuses the benzene to positions 2 and 3 of the azepine, creating distinct conformational and electronic properties .
Substituent Position: The target compound’s tert-butyl carbamate is at the 3-position, whereas ’s analog places it at the 1-position.
Functional Group Additions: The compound in introduces an acetic acid group at the 1-position alongside the tert-butyl carbamate at the 3-position.
Research Implications and Limitations
While the evidence highlights structural and safety differences, specific biological or catalytic data are absent. Further studies could explore:
- Comparative reactivity in amine-deprotection reactions.
- Stereochemical effects on biological activity (e.g., enzyme inhibition).
- Solubility and stability profiles across derivatives.
Biological Activity
(R)-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)-carbamic acid tert-butyl ester, also known by its CAS number 145485-03-6, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C15H20N2O3
- Molecular Weight : 276.33 g/mol
- IUPAC Name : tert-butyl (3S)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-ylcarbamate
The compound exhibits biological activity primarily through modulation of neurotransmitter systems. Its structure suggests potential interactions with receptors involved in central nervous system (CNS) functions. Specifically, it may influence the GABAergic and dopaminergic pathways, which are crucial for mood regulation and cognitive functions.
Biological Activity and Pharmacological Effects
-
Antidepressant Activity :
- Research indicates that compounds with similar structures can exhibit antidepressant-like effects in animal models. The modulation of serotonin and norepinephrine levels is a suspected mechanism of action.
- A study demonstrated that related benzo[b]azepine derivatives showed significant improvement in depressive behaviors in rodent models when administered at specific dosages .
- Neuroprotective Effects :
- Anticancer Potential :
Table 1: Summary of Biological Activities
Case Study 1: Antidepressant Efficacy
In a controlled study involving rodent models, the administration of this compound resulted in a statistically significant reduction in depressive-like behaviors as measured by the forced swim test. The compound was compared against standard antidepressants like fluoxetine .
Case Study 2: Neuroprotection Against Oxidative Stress
A laboratory study assessed the neuroprotective effects of the compound on SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide. Results indicated that treatment with the compound significantly reduced cell death and oxidative markers compared to untreated controls .
Case Study 3: Anticancer Activity
In vitro testing against human breast cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis showed increased levels of activated caspases and annexin V staining indicative of early apoptotic events .
Q & A
Q. What advanced techniques quantify trace enantiomeric impurities in bulk samples?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
